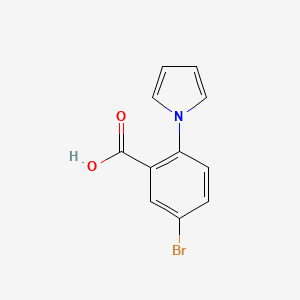

5-bromo-2-(1H-pyrrol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

5-bromo-2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRANFSYHYJPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133662-27-8 | |

| Record name | 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid typically involves the following steps:

Bromination: The starting material, 2-(1H-pyrrol-1-yl)benzoic acid, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and mild heating conditions.

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and a solvent like toluene or ethanol.

Major Products:

Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

Coupling Reactions: Products include biaryl or vinyl derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid (CAS: 340311-70-8)

- Molecular Formula: C₁₃H₁₂BrNO₂

- Molecular Weight : 294.148 g/mol

- Key Differences :

- This compound features two methyl groups on the pyrrole ring (at positions 2 and 5), increasing steric bulk and hydrophobicity compared to the parent compound.

- The methyl substituents may reduce solubility in polar solvents but enhance lipid membrane permeability, making it more suitable for biological studies targeting lipophilic environments.

5-Bromo-2-(phenylamino)benzoic Acid

- Molecular Structure: Replaces the pyrrole group with a phenylamino (-NHPh) substituent.

- The absence of the pyrrole heterocycle reduces π-π stacking interactions, which could alter its electronic properties and reactivity in synthesis .

- Research Context : This compound was studied for its crystalline structure, with hydrogen-bonding patterns (e.g., O-H···O and N-H···O) critical to its solid-state arrangement .

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid (CAS: 62176-35-6)

- Molecular Formula : C₁₄H₁₀BrClO₃

- Molecular Weight : 349.59 g/mol

- Key Differences :

- The pyrrole group is replaced by a (3-chlorobenzyl)oxy substituent, introducing both chlorine and oxygen atoms.

- The benzyloxy group increases steric hindrance and may confer resistance to enzymatic degradation, enhancing metabolic stability in drug candidates.

- Applications : Likely used as an intermediate in synthesizing bioactive molecules, leveraging the halogen atoms for further functionalization .

5-Bromo-2-(1H-imidazol-1-yl)pyrimidine

- Molecular Formula : C₇H₅BrN₄

- Molecular Weight : 225.05 g/mol

- The imidazole ring provides additional nitrogen atoms, enabling coordination with metal catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications: Primarily used in organometallic chemistry and as a building block for pharmaceuticals .

Biological Activity

5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid (abbreviated as 5-Br-PBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Br-PBA features a bromine atom substituted at the 5-position of a benzoic acid moiety, which is linked to a pyrrole ring. This unique structure contributes to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of 5-Br-PBA as an anticancer agent. The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, compounds structurally related to 5-Br-PBA have demonstrated significant inhibitory effects on HDAC1, leading to apoptosis in cancer cells such as RPMI-8226 with an IC50 value of approximately 2.89 μM .

Table 1: Inhibitory Activity of Related Compounds

| Compound | Target HDAC | IC50 (μM) |

|---|---|---|

| 5-Br-PBA | HDAC1 | ~2.89 |

| Chidamide | HDAC1 | ~10.23 |

| Compound 20 | HDAC3 | ~3.00 |

Antimicrobial Activity

5-Br-PBA exhibits notable antimicrobial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Analogous compounds have shown promising results with minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.255 μg/mL against MRSA, outperforming standard antibiotics like vancomycin .

Table 2: Antimicrobial Efficacy Against MRSA

| Compound | MIC (μg/mL) |

|---|---|

| 5-Br-PBA | 0.13 - 0.255 |

| Vancomycin | 0.5 - 1 |

Case Study: Anticancer Efficacy

In a detailed study published in Cancer Research, researchers evaluated the effects of 5-Br-PBA on various cancer cell lines. The compound induced apoptosis in a dose-dependent manner and was found to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors . Flow cytometry assays confirmed these findings, indicating that treatment with 5-Br-PBA led to significant cell death in RPMI-8226 cells compared to controls.

Case Study: Antimicrobial Properties

A study focusing on the antimicrobial activity of pyrrole derivatives reported that compounds similar to 5-Br-PBA significantly inhibited biofilm formation by MRSA, suggesting potential applications in treating persistent infections . The study highlighted the structural importance of the pyrrole ring in enhancing antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.